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molecular formula C5H11NO3 B3343948 Butyl hydroxycarbamate CAS No. 590-03-4

Butyl hydroxycarbamate

Cat. No. B3343948
M. Wt: 133.15 g/mol
InChI Key: AKXRWRQEECPABP-UHFFFAOYSA-N
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Patent
US05510511

Procedure details

With respect to butyl N,O-dimethylcarbamate, a process disclosed in the specification of West German Patent Application Laid-open No. 3,245,503 is known. This process comprises reacting sulfate of hydroxylamine as a starting material with butyl chloroformate in the presence of sodium hydroxide, extracting the reaction product with dichloromethane, drying the extract, distilling the solvent away from the dried extract to obtain butyl hydroxycarbamate and dimethylating this product using dimethyl sulfate and a sodium hydroxide solution to obtain ethyl N,O-dimethylhydroxycarbamate in the total yield of 65%.
[Compound]
Name
butyl N,O-dimethylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[NH2:6][OH:7].Cl[C:9]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:10].[OH-].[Na+]>>[OH:7][NH:6][C:9](=[O:10])[O:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:3.4|

Inputs

Step One
Name
butyl N,O-dimethylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracting the reaction product with dichloromethane
CUSTOM
Type
CUSTOM
Details
drying the extract
DISTILLATION
Type
DISTILLATION
Details
distilling the solvent away from the dried
EXTRACTION
Type
EXTRACTION
Details
extract

Outcomes

Product
Name
Type
product
Smiles
ONC(OCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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